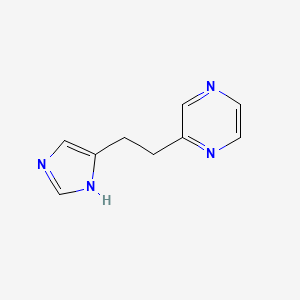
2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine is a heterocyclic compound that features both imidazole and pyrazine rings These structures are known for their significant roles in various biological and chemical processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrazine ring is a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine typically involves the formation of the imidazole and pyrazine rings followed by their coupling. One common method is the cyclization of amido-nitriles to form substituted imidazoles, which can then be coupled with pyrazine derivatives . The reaction conditions often involve the use of nickel catalysts and mild conditions to ensure the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This would include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the imidazole or pyrazine rings .
Scientific Research Applications
2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The pyrazine ring can participate in π-π stacking interactions, which are important in the stabilization of protein-ligand complexes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(1H-Imidazol-4-yl)ethyl)pyridine
- 2-(2-(1H-Imidazol-4-yl)ethyl)benzene
- 2-(2-(1H-Imidazol-4-yl)ethyl)thiazole
Uniqueness
What sets 2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine apart from these similar compounds is the presence of both imidazole and pyrazine rings, which confer unique chemical reactivity and biological activity. The combination of these two rings allows for a broader range of interactions and applications .
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-[2-(1H-imidazol-5-yl)ethyl]pyrazine |
InChI |
InChI=1S/C9H10N4/c1(2-9-6-11-7-13-9)8-5-10-3-4-12-8/h3-7H,1-2H2,(H,11,13) |
InChI Key |
IPQVODZSHHYGDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CCC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















